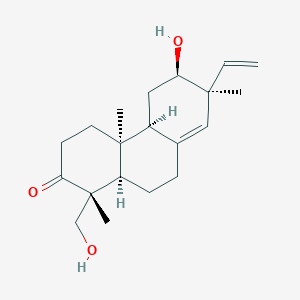
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole is a member of thiazoles.
Applications De Recherche Scientifique
Synthesis and Biological Properties
The synthesis of analogs related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole has been a subject of interest due to their diverse biological properties. For example, these compounds have been identified as a unique class of adrenergic stimulants with bronchial dilator activity. Their antifungal properties, as exemplified by the strobilurins, highlight their significance in agricultural and pharmaceutical applications. Advanced synthetic techniques, such as palladium-catalyzed reactions, have facilitated the efficient preparation of these compounds, opening avenues for further exploration of their biological activities (Damez et al., 2001).
Anti-inflammatory and Antimicrobial Activities
The exploration of derivatives of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole has led to the discovery of compounds with notable anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown potential as COX-2 / 5-LOX inhibitors, which could be beneficial in the development of new anti-inflammatory agents. This is particularly relevant in the context of seeking alternatives with better gastric tolerance and reduced side effects compared to existing medications (Reddy & Rao, 2008).
Propriétés
Nom du produit |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H13NO2S/c1-9-14-11(8-17-9)10-3-4-12-13(7-10)16-6-2-5-15-12/h3-4,7-8H,2,5-6H2,1H3 |
Clé InChI |
NZODDNKEPZILBV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3 |
SMILES canonique |
CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3 |
Solubilité |
29.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)


![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)




